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Introduction
3-Pyridazone-4-carbonitrile, systematically known as 3-Oxo-2,3-dihydropyridazine-4-

carbonitrile, is a heterocyclic organic compound belonging to the pyridazinone class. The

pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a

variety of biologically active molecules.[1][2] Derivatives of this core structure have

demonstrated a wide range of pharmacological activities, including roles as cannabinoid

receptor type-2 (CB2R) inverse agonists, xanthine oxidase inhibitors, and agents with potential

anticancer and anti-inflammatory properties.[3][4][5][6][7][8][9] This technical guide provides a

comprehensive overview of the chemical structure, properties, synthesis, and known biological

activities of 3-Pyridazone-4-carbonitrile and its derivatives, aimed at supporting research and

development in the pharmaceutical and life sciences sectors.

Chemical Structure and Properties
The chemical structure of 3-Pyridazone-4-carbonitrile is characterized by a pyridazinone ring

substituted with a nitrile group at the 4-position.
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Figure 1: Chemical structure of 3-Pyridazone-4-carbonitrile.

Table 1: Chemical and Physical Properties of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile

Property Value Source

IUPAC Name
3-Oxo-2,3-dihydropyridazine-4-

carbonitrile
N/A

CAS Number 64882-65-1 [10][11]

Molecular Formula C₅H₃N₃O [12]

Molecular Weight 121.10 g/mol [12]

SMILES O=c1c(ccn[nH]1)C#N [11]

Purity ≥ 98% (via HPLC) [11][12]

Physical State Solid (form not specified) N/A

Melting Point

Not available for this specific

compound. A related

derivative, 6-(4-Chloro-3-

methylphenyl)-2-(4-

fluorobenzyl)-3-oxo-2,3-

dihydropyridazine-4-carboxylic

acid, has a melting point of

209-210 °C.

[13]

Boiling Point No data available [10]

Solubility No data available N/A

Table 2: Spectroscopic Data Availability for 3-Oxo-2,3-dihydropyridazine-4-carbonitrile
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Spectroscopic Technique Availability

¹H NMR Data available[14]

¹³C NMR Data available[14]

IR Spectroscopy Data available[14]

Mass Spectrometry Data available[14]

Experimental Protocols
Synthesis of 3-Oxo-6-phenyl-2,3-dihydropyridazine
Derivatives
While a specific, detailed protocol for the synthesis of 3-Oxo-2,3-dihydropyridazine-4-

carbonitrile is not readily available in the searched literature, a general synthetic route for

related 3-oxo-6-phenyl-2,3-dihydropyridazine compounds has been described.[13] This method

involves a two-step process starting from a substituted bromide and diethyl malonate.

Step 1: Condensation of Bromide with Diethyl Malonate A substituted bromide is condensed

with diethyl malonate in the presence of a strong base, such as sodium hydride, to yield a

corresponding diester.[13]

Step 2: Reaction with Hydrazine Monohydrate The resulting diester is then reacted with

hydrazine monohydrate in an alcohol solvent, such as ethanol, to afford the

dihydropyridazinone product.[13]

A more advanced synthesis method for 3-oxo-5,6-disubstituted-2,3-dihydropyridazine-4-

carbonitriles involves a nano-catalyzed solid-phase reaction. This one-pot synthesis utilizes

substituted benzil and cyanoacetylhydrazide with a Co-doped Ce₀.₉₄Ca₀.₀₅Sr₀.₀₁O₁.₉₄ (CCSO)

nano catalyst, offering high yields (90-95%) in a very short reaction time (2-4 minutes).

Biological Activity and Potential Therapeutic
Applications
The pyridazinone scaffold is a versatile pharmacophore, and its derivatives have been

investigated for a range of biological activities.
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Cannabinoid Receptor Type-2 (CB2R) Inverse Agonism
A series of pyridazinone-4-carboxamides have been designed and synthesized as novel

cannabinoid receptor type-2 (CB2R) inverse agonists.[4][13] One particular derivative, 6-(4-

chloro-3-methylphenyl)-2-(4-fluorobenzyl)-N-(cis-4-methylcyclohexyl)-3-oxo-2,3-

dihydropyridazine-4-carboxamide, displayed high affinity for CB2R (KiCB2 = 2.0 ± 0.81 nM)

and significant selectivity over CB1R.[4][13] Functional assays confirmed its behavior as a

CB2R inverse agonist.[4][13] This suggests that the 3-oxo-2,3-dihydropyridazine-4-carbonitrile

core could be a promising scaffold for developing potent and selective CB2R ligands.

Pyridazinone Derivative CB2 Receptor
Binds as

inverse agonist G-protein SignalingReduces basal activity Downstream Cellular EffectsModulates

Click to download full resolution via product page

Figure 2: Proposed mechanism of CB2R inverse agonism by pyridazinone derivatives.

Xanthine Oxidase Inhibition
Derivatives of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid have been

designed and synthesized as novel xanthine oxidase (XO) inhibitors.[3] Many of these

compounds exhibited micromolar potency in in vitro XO inhibition assays.[3] Molecular docking

studies suggest that these hydrazide derivatives bind to the active site of XO through a different

interaction mode compared to the known inhibitor febuxostat.[3] This line of research indicates

the potential of the pyridazinone core in the development of new treatments for conditions

associated with high uric acid levels, such as gout.
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Figure 3: Inhibition of the xanthine oxidase pathway by pyridazinone derivatives.

Anticancer and Anti-inflammatory Potential
The pyridazinone scaffold is also recognized for its potential in developing anticancer and anti-

inflammatory agents.[1][2][5][6][7][8][9] While specific studies on 3-Oxo-2,3-dihydropyridazine-

4-carbonitrile are limited, the broader class of pyridazinone derivatives has shown promise in

these therapeutic areas. For instance, some pyridine-3-carbonitrile derivatives have been

reported to possess cytotoxic activities against various cancer cell lines.[5] Furthermore, certain

pyridazinone derivatives have demonstrated anti-inflammatory effects.[7][8][9]

Conclusion
3-Pyridazone-4-carbonitrile and its derivatives represent a valuable class of compounds for

further investigation in drug discovery and development. The core pyridazinone structure

provides a versatile scaffold for the synthesis of molecules with diverse biological activities. The

demonstrated potential of its derivatives as CB2R inverse agonists and xanthine oxidase

inhibitors highlights promising avenues for the development of novel therapeutics. Further

research is warranted to fully elucidate the specific biological activities, mechanisms of action,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b15135077?utm_src=pdf-body-img
https://www.mdpi.com/1420-3049/28/21/7252
https://pmc.ncbi.nlm.nih.gov/articles/PMC8880104/
https://www.researchgate.net/publication/384238507_Synthesis_Docking_and_Anticancer_Evaluation_of_New_Pyridine-3-carbonitrile_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC6260642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10855066/
https://pubs.acs.org/doi/10.1021/acsomega.0c03386
https://www.mdpi.com/1422-0067/21/23/9122
https://www.researchgate.net/publication/384238507_Synthesis_Docking_and_Anticancer_Evaluation_of_New_Pyridine-3-carbonitrile_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC10855066/
https://pubs.acs.org/doi/10.1021/acsomega.0c03386
https://www.mdpi.com/1422-0067/21/23/9122
https://www.benchchem.com/product/b15135077?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and therapeutic potential of 3-Oxo-2,3-dihydropyridazine-4-carbonitrile itself. The availability of

spectroscopic data and established synthetic routes for related compounds provides a solid

foundation for future studies in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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